molecular formula C7H13F3N2 B13949744 (S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13949744
M. Wt: 182.19 g/mol
InChI Key: WHHYEOWHHUVXBX-LURJTMIESA-N
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Description

(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method allows for the efficient production of chiral N-heterocycles, including pyrrolidines, in good to excellent yields. Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of stable and readily available starting materials, along with mild reaction conditions, makes these methods attractive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and lipophilicity, making it a valuable tool in drug design and other applications.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

(3S)-N-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C7H13F3N2/c1-2-12(7(8,9)10)6-3-4-11-5-6/h6,11H,2-5H2,1H3/t6-/m0/s1

InChI Key

WHHYEOWHHUVXBX-LURJTMIESA-N

Isomeric SMILES

CCN([C@H]1CCNC1)C(F)(F)F

Canonical SMILES

CCN(C1CCNC1)C(F)(F)F

Origin of Product

United States

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